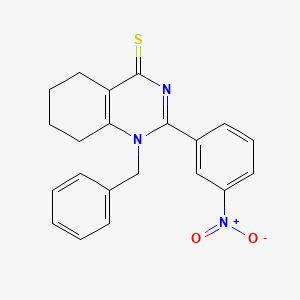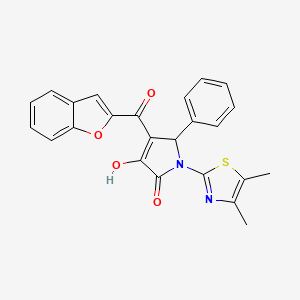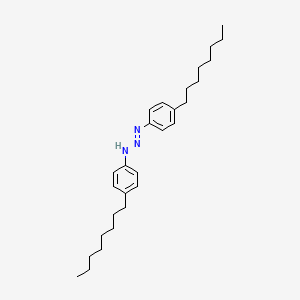
1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities and synthetic versatility.
Métodos De Preparación
The synthesis of 1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl positions, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Its derivatives have shown promise in preliminary studies for their anticancer and anti-inflammatory activities.
Industry: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolic pathways. The compound’s ability to modulate specific signaling pathways in cells contributes to its potential therapeutic effects.
Comparación Con Compuestos Similares
When compared to other quinazoline derivatives, 1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione stands out due to its unique combination of a benzyl group and a nitrophenyl moiety. Similar compounds include:
2-Phenylquinazoline-4-thione: Lacks the benzyl and nitro groups, resulting in different chemical properties and biological activities.
1-Benzyl-2-phenylquinazoline-4-thione: Similar structure but without the nitro group, leading to variations in reactivity and applications.
2-(3-Nitrophenyl)quinazoline-4-thione:
Propiedades
IUPAC Name |
1-benzyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-24(26)17-10-6-9-16(13-17)20-22-21(27)18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGIHHTRMIKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2747538.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)
![4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2747541.png)
![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)
![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)


![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2747553.png)
![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)
![2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B2747556.png)


